4-Chloro-2-(trifluoromethoxy)phenylacetonitrile
Description
4-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS: 85386-80-7) is a fluorinated aromatic nitrile with the molecular formula C₉H₅ClF₃N and a molecular weight of 219.59 g/mol. It is characterized by a chloro substituent at the para position and a trifluoromethoxy group at the ortho position on the benzene ring, with an acetonitrile side chain. Key physical properties include a boiling point of 234.8 ± 35.0°C (760 Torr), density of 1.363 g/cm³, and a flash point of 95.8 ± 25.9°C . The compound is primarily used as a high-purity pharmaceutical intermediate (≥99% purity), with applications in synthesizing bioactive molecules .
Properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLGTZZPDCMHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Benzyl Halide with Sodium Cyanide
The most common and industrially relevant method for preparing 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile involves nucleophilic substitution of the corresponding benzyl halide (chloride or bromide) with sodium cyanide in a polar aprotic solvent.
| Parameter | Details |
|---|---|
| Starting Material | 4-Chloro-2-(trifluoromethoxy)benzyl chloride |
| Nucleophile | Sodium cyanide (NaCN) |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Temperature | 100–130 °C |
| Reaction Time | 6–8 hours |
| Yield | Up to 90% |
| Work-up | Quenching with water, extraction with organic solvent, pH adjustment to neutral |
- The cyanide ion acts as a nucleophile, attacking the benzylic carbon bearing the halide.
- This results in displacement of the chloride ion and formation of the nitrile group.
- The reaction proceeds via an SN2 mechanism favored by the polar aprotic solvent.
A patent describes the cyanidation of 4-chloro-2-(trifluoromethyl)benzyl chloride in DMF at 130 °C for 8 hours with sodium cyanide, yielding the corresponding phenylacetonitrile at 90% purity and yield. Although this example uses a trifluoromethyl substituent, the trifluoromethoxy group is chemically analogous in terms of electron-withdrawing effects and steric profile, suggesting similar conditions apply.
Copper(II)-Dioxygen Catalyzed Nitromethane Activation Route
An alternative, more recent method involves copper(II)-catalyzed activation of nitromethane as a nitrogen source to form phenylacetonitrile derivatives. This method is notable for its mild conditions and potential for functional group tolerance.
| Parameter | Details |
|---|---|
| Catalyst | Copper(II) sulfate pentahydrate (CuSO4·5H2O) |
| Base | Sodium hydroxide (NaOH) |
| Additive | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 120 °C |
| Atmosphere | Oxygen (O2) at 1 atm |
| Reaction Time | 24 hours |
| Yield | Up to 78% for phenylacetonitrile derivatives |
- Copper(II) coordinates with nitromethane, facilitating its transformation into methyl nitrite.
- Base-induced formation of 2-hydroxyimino-2-phenylacetonitriles occurs.
- Dioxygen promotes further oxidation to the nitrile compound.
- The reaction requires the presence of a strong base and copper catalyst; no product forms without these.
While this method has been demonstrated mainly on phenylacetonitrile derivatives, it provides a potential pathway for synthesizing this compound by adapting the substituents on the aromatic ring.
Industrial Continuous Flow Synthesis
In industrial settings, continuous flow chemistry is increasingly employed to improve the efficiency, safety, and scalability of the cyanidation reaction.
- Precise control of temperature, pressure, and reactant feed rates.
- Enhanced mixing and heat transfer reduce side reactions.
- Automated monitoring ensures consistent product quality.
- Use of DMF or DMSO as solvent under reflux conditions.
This approach is particularly advantageous for handling toxic cyanide reagents, improving operator safety and minimizing environmental impact.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Chloro-2-(trifluoromethoxy)benzyl chloride | NaCN, DMF, 130 °C, 8 h | ~90 | Industrially established, high yield |
| Copper(II)-dioxygen catalysis | Phenylacetonitrile analogs | CuSO4·5H2O, NaOH, DMAP, THF, O2, 120 °C, 24 h | Up to 78 | Mild conditions, catalytic, adaptable |
| Continuous flow industrial process | Same as nucleophilic substitution | Automated control, DMF/DMSO, reflux | High | Enhanced safety and scalability |
| Oxidation/Reduction/Substitution | This compound | Various oxidizing/reducing agents | Variable | For derivative synthesis, not primary prep |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 4-Chloro-2-(trifluoromethoxy)phenylacetic acid.
Reduction Products: 4-Chloro-2-(trifluoromethoxy)phenylamine.
Substitution Products: Various substituted phenylacetonitriles depending on the electrophile or nucleophile used.
Scientific Research Applications
Chemistry
4-Chloro-2-(trifluoromethoxy)phenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity is attributed to the presence of both chloro and trifluoromethoxy groups, which can participate in nucleophilic substitution reactions.
Biology
Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Antimicrobial Activity Data
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Bacillus cereus | 16 |
| Candida albicans | 64 |
The compound's antimicrobial action may disrupt bacterial cell wall synthesis or membrane integrity, although further studies are necessary to elucidate these pathways.
Medicine
The trifluoromethoxy group enhances the pharmacological profile of compounds by improving metabolic stability and bioavailability. This characteristic makes this compound a candidate for drug development targeting specific diseases.
In Vitro Studies
A study examining the effects of this compound on Candida albicans demonstrated that at concentrations of 100 µg/mL, it completely inhibited fungal growth. This indicates strong antifungal potential.
Mechanism of Action
The mechanism by which 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through binding to receptors or enzymes. The trifluoromethoxy group can enhance the compound's binding affinity and selectivity, leading to desired biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors in the body, influencing signaling pathways.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in the target compound enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in drug candidates . Chlorine vs. Fluorine: Replacing chlorine with fluorine (as in 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile) reduces molecular weight (219.14 vs. 219.59 g/mol) and increases volatility (lower boiling point: 91°C vs. 234.8°C) .
Positional Isomerism and Reactivity
- Ortho vs. In contrast, the meta-trifluoromethoxy isomer (3-(trifluoromethoxy)phenylacetonitrile) may exhibit faster reactivity due to reduced steric effects . Para-Chloro in the target compound enhances resonance stabilization of the aromatic ring, whereas para-fluoro in 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile offers weaker resonance effects but improved bioavailability .
Biological Activity
4-Chloro-2-(trifluoromethoxy)phenylacetonitrile (CAS No. 1261861-63-5) is a chemical compound with a unique structure that includes a chloro group and a trifluoromethoxy group attached to a phenylacetonitrile backbone. Its molecular formula is , and it has a molecular weight of approximately 219.59 g/mol. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as an antimicrobial agent .
Interaction with Biological Molecules
The compound's reactivity with biological molecules has been a focal point of investigation. Studies have demonstrated that it can interact with enzymes and receptors, which may lead to therapeutic applications. For instance, molecular docking studies have revealed hydrogen bonding interactions between the trifluoromethoxy group and enzyme residues, enhancing its biological activity .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an inhibitory effect with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL, demonstrating moderate antimicrobial activity .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using the MCF-7 breast cancer cell line. The compound showed IC50 values in the range of 20-30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | Contains a trifluoromethyl group | Exhibits different reactivity patterns due to the position of the substituent |
| 2-Chloro-4-(trifluoromethyl)phenylacetonitrile | Trifluoromethyl group at a different position | Varies in biological activity compared to the 4-chloro variant |
| 4-(Trifluoromethoxy)phenylacetonitrile | Lacks chlorine substituent | May show different solubility and stability properties |
This table illustrates how variations in substituent positions and types can significantly influence the chemical behavior and biological activities of these compounds.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The nitrile group may interact with active sites on enzymes, while the trifluoromethoxy group enhances binding affinity through hydrophobic interactions.
- Receptor Modulation: Potential modulation of receptor activity may contribute to its observed biological effects.
Safety Profile
Toxicological evaluations indicate that while short-term exposure does not produce severe adverse effects, caution is advised due to classifications such as:
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 4-Chloro-2-(trifluoromethoxy)phenylacetonitrile, and how can purity be optimized?
- Methodological Answer : Laboratory synthesis typically involves halogenation and nitrile-group introduction via nucleophilic substitution or cyanation reactions. For example, analogous compounds like 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (CAS 261763-26-2) are synthesized using Friedel-Crafts alkylation followed by chlorination and nitrile incorporation . Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization, as noted in industrial protocols for structurally similar halogenated phenylacetonitriles . Key parameters include temperature control (<60°C to prevent decomposition) and inert atmospheres to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR : NMR is critical for identifying trifluoromethoxy (-OCF) and chloro substituents. For example, the trifluoromethoxy group in analogous compounds shows a singlet near δ -58 ppm .
- IR : A strong absorption band at ~2240 cm confirms the nitrile (-C≡N) group, while C-F stretches appear between 1100–1250 cm .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula CHClFNO (theoretical MW 219.59 g/mol) .
Q. What safety precautions are critical when handling this compound, given its structural analogs' hazards?
- Methodological Answer :
- Acute Toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or skin contact. Structural analogs like 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile (CAS 916420-88-7) are classified as acutely toxic (H302, H312) .
- Storage : Store at 0–6°C in airtight containers to minimize degradation, as recommended for fluorinated phenylacetonitriles .
Advanced Research Questions
Q. How do the electronic effects of the chloro and trifluoromethoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloro group (-Cl) is electron-withdrawing via induction, activating the aromatic ring for electrophilic substitution at the para position. In contrast, the trifluoromethoxy group (-OCF) is strongly electron-withdrawing due to its inductive (-I) effect but weakly electron-donating via resonance (+M), directing reactions to the meta position. For example, in 2-Chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 22902-88-1), substitution occurs preferentially at the 4-position due to steric and electronic factors . Computational tools (e.g., DFT calculations) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals.
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs like 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile (CAS 220239-65-6), where fluorine substitution alters lipophilicity (logP) and membrane permeability .
- Standardized Assays : Use in vitro models (e.g., HEK293 cells) with controlled pH (7.4) and temperature (37°C) to minimize variability. For example, discrepancies in IC values for trifluoromethoxy-containing compounds often arise from differences in assay conditions .
Q. In designing kinetic studies for the hydrolysis of this compound, which experimental parameters must be controlled to ensure reproducibility?
- Methodological Answer :
- Solvent Polarity : Use aqueous-organic mixtures (e.g., 70:30 HO:MeOH) to mimic physiological conditions. Hydrolysis rates for similar nitriles are pH-dependent, with faster degradation in alkaline media (pH >10) .
- Temperature : Maintain isothermal conditions (±0.1°C) using a water bath. For example, the hydrolysis of 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile follows Arrhenius kinetics with an activation energy (E) of ~85 kJ/mol .
- Catalysts : Test metal ions (e.g., Cu) or enzymes (e.g., nitrilases) to assess catalytic pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
